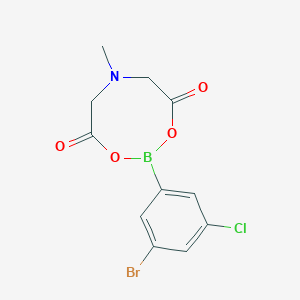

1-Bromo-3-chlorophenyl-5-boronic acid mida ester

Description

1-Bromo-3-chlorophenyl-5-boronic acid MIDA ester is a halogenated aryl boronic acid derivative protected by the N-methyliminodiacetic acid (MIDA) group. The MIDA moiety enhances stability under diverse conditions (e.g., oxidation, reduction, and transmetalation), making it suitable for iterative cross-coupling reactions . The bromo and chloro substituents on the phenyl ring enable sequential functionalization, as bromine and chlorine exhibit distinct reactivities in coupling reactions (e.g., Suzuki-Miyaura for Br, Ullmann for Cl) . This compound is particularly valuable in synthetic chemistry for constructing complex aromatic systems.

Propriétés

IUPAC Name |

2-(3-bromo-5-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BBrClNO4/c1-15-5-10(16)18-12(19-11(17)6-15)7-2-8(13)4-9(14)3-7/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDOQANSCGRVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BBrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Dean-Stark Dehydration with MIDA Ligand

The Dean-Stark method leverages azeotropic dehydration to form the MIDA boronate complex. In this approach, 1-bromo-3-chloro-5-boronic acid (0.5 mmol) and MIDA (0.6 mmol) are suspended in a 10:1 toluene/DMSO solvent system (6 mL total) and heated under reflux for 6 hours. The Dean-Stark trap removes water, driving the equilibrium toward boronate formation. Post-reaction, the mixture is diluted with water (70 mL) and extracted with ethyl acetate (3 × 30 mL). The organic layers are washed with brine, dried over MgSO₄, and concentrated to yield the crude product.

Key Advantages :

MIDA Anhydride-Mediated Esterification

An alternative route employs pre-formed MIDA anhydride (3 eq.) reacting with 1-bromo-3-chloro-5-boronic acid (0.5 mmol) in anhydrous dioxane at 70°C for 24 hours. The anhydride, synthesized from methyliminodiacetic acid (40.0 g, 270 mmol) and acetic anhydride (140 mL) catalyzed by pyridine, activates the boronic acid for esterification. Post-reaction, the mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 × 5 mL). Trituration with diethyl ether or hexanes/acetone precipitates the pure product.

Key Advantages :

-

Mild Conditions : Avoids prolonged heating, reducing decomposition risks.

-

Functional Group Tolerance : Compatible with sensitive substituents like nitro groups.

Comparative Analysis of Preparation Methods

Critical Reaction Parameters and Optimization

Solvent Selection

Stoichiometry and Catalysis

-

MIDA Excess : A 1.2:1 MIDA-to-boronic acid ratio maximizes conversion in Dean-Stark protocols.

-

Pyridine Catalysis : Pyridine (0.15 eq.) accelerates MIDA anhydride formation by scavenging acetic acid byproducts.

Purification and Characterization

Centrifuge Column Chromatography

Crude products are purified using silica-packed centrifuge columns. Elution with hexanes/Et₂O (1:1) removes nonpolar impurities, while acetone/MeOH (99:1) isolates the MIDA boronate.

Spectroscopic Validation

-

¹H NMR : Key signals include the MIDA methyl group (δ 2.55 ppm) and aromatic protons (δ 7.33–7.62 ppm).

-

¹¹B NMR : A singlet at δ 10.4 ppm confirms sp³-hybridized boron.

Research Findings and Applications

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-3-chlorophenyl-5-boronic acid mida ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, usually in the presence of a protic solvent or a catalyst.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as sodium hydroxide or potassium carbonate.

Solvents: Tetrahydrofuran (THF), ethanol, or water.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Deboronated Products: Resulting from protodeboronation reactions

Applications De Recherche Scientifique

Scientific Research Applications

1-Bromo-3-chlorophenyl-5-boronic acid MIDA ester is primarily utilized in the following areas:

Organic Synthesis

The compound serves as a versatile building block for synthesizing complex organic molecules. It participates in various coupling reactions, including:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides, making it invaluable for constructing biaryl compounds and other complex structures .

- Cross-Coupling Reactions : The stability of MIDA boronates under different reaction conditions facilitates their use in diverse cross-coupling methodologies, enabling the formation of complex molecular architectures with high selectivity .

Catalysis

This compound acts as a catalyst or reagent in various catalytic cycles, particularly in:

- C–N Coupling Reactions : The compound has been shown to effectively couple with amines to form aryl amines, which are important intermediates in pharmaceuticals .

- Electrophilic Borylation : It can be used to introduce boryl groups into organic substrates, allowing for further functionalization and modification of molecules .

Medicinal Chemistry

The compound's utility extends to medicinal chemistry, where it serves as a precursor for synthesizing biologically active compounds. Its ability to form stable intermediates facilitates the development of new pharmaceuticals targeting various diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in synthetic applications:

Case Study 1: Synthesis of Aryl Amines

A study demonstrated the efficient coupling of this compound with morpholine under mild conditions, yielding aryl amines with high yields and selectivity. The reaction conditions were optimized to enhance the reaction rate while minimizing by-products .

Case Study 2: Development of New Borylation Techniques

Research has focused on developing new methodologies for electrophilic borylation using this compound. The findings indicated that the presence of MIDA significantly improved the stability and reactivity of boron intermediates, facilitating the synthesis of complex borylated compounds .

Mécanisme D'action

The mechanism of action of 1-Bromo-3-chlorophenyl-5-boronic acid mida ester primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of bromine and chlorine atoms can influence the reactivity and selectivity of the compound in various reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Electronic Differences

Key structural analogs include:

The bromo-chloro substitution in the target compound provides a balance of electronic activation (Br) and stability (Cl), facilitating controlled reactivity in multi-step syntheses.

Stability and Deprotection

MIDA boronates are generally stable under harsh conditions but deprotect under mild basic aqueous solutions. Comparisons:

- Target Compound : Stable during palladium-catalyzed cross-couplings (e.g., 30% conversion in homologation with K₃PO₄ ). Deprotection requires basic conditions (e.g., THF/H₂O with K₃PO₄) .

- Pinacol Boronates : Less stable; require harsher deprotection (e.g., acidic hydrolysis), which can degrade sensitive functional groups .

- ADM (Methylboronic Acid MIDA Ester) : Used in electrolytes; retains stability under electrochemical cycling, enhancing cathode performance (80% capacity retention ).

Reactivity in Cross-Coupling Reactions

Data from homologation and iterative cross-coupling (ICC) reactions:

The bromo-chloro derivative’s dual functionality allows sequential coupling without intermediate deprotection, reducing synthetic steps .

Research Findings and Limitations

- Advantages of Target Compound :

- Limitations: Moderate yields in homologation (30%) due to competing oligomerization . Limited solubility in non-polar solvents compared to alkyne-substituted MIDA esters .

Activité Biologique

1-Bromo-3-chlorophenyl-5-boronic acid MIDA ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been extensively studied for their applications in drug discovery, particularly in the treatment of various diseases such as cancer and bacterial infections. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a boron atom bonded to a phenyl group that is substituted with bromine and chlorine atoms, enhancing its reactivity and biological profile.

The biological activity of boronic acid derivatives often involves their ability to form reversible covalent bonds with specific biomolecules, such as enzymes or receptors. The MIDA (Methyliminodiacetic acid) ester functionality is known to enhance the stability and solubility of boronic acids, facilitating their interaction with biological targets.

Key Mechanisms

- Proteasome Inhibition : Similar compounds have shown potent inhibition of proteasome activity, which is crucial for protein degradation in cells. This mechanism is particularly relevant in cancer therapy, where proteasome inhibitors can induce apoptosis in malignant cells .

- Antibacterial Activity : Boronic acids have been reported to exhibit antibacterial properties by inhibiting bacterial enzymes involved in cell wall synthesis .

Case Study 1: Antitumor Activity

A study demonstrated that related boronic acid derivatives exhibited significant antiproliferative effects on multiple myeloma cell lines. For instance, compounds similar to this compound showed IC50 values in the low nanomolar range against resistant cell lines, indicating their potential as effective cancer therapeutics .

| Compound Name | Cell Line | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | RPMI-8226 | 6.66 | Potent against multiple myeloma |

| Compound B | U266 | 4.31 | High selectivity for cancer cells |

| Compound C | KM3/BTZ | 8.98 | Effective against bortezomib-resistant cells |

Case Study 2: Antibacterial Properties

Another investigation into the antibacterial potential of boronic acids indicated that certain derivatives could effectively inhibit bacterial growth by targeting β-lactamase enzymes, which are responsible for antibiotic resistance. The K_i values for these compounds were significantly low, suggesting strong binding affinity .

Synthesis and Optimization

The synthesis of this compound typically involves a series of reactions including:

- Formation of Boronate Esters : Utilizing MIDA esters enhances the stability and solubility of the boron-containing compounds.

- Coupling Reactions : Employing Suzuki-Miyaura cross-coupling techniques allows for the introduction of various substituents on the phenyl ring, optimizing biological activity .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-3-chlorophenyl-5-boronic acid MIDA ester, and how is purity ensured?

- Methodology : The synthesis typically involves protecting the boronic acid moiety with the MIDA group via condensation reactions under anhydrous conditions. Purification is achieved using column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from aprotic solvents like THF. Purity (>97%) is verified via HPLC or to confirm the absence of free boronic acid or residual reagents .

- Stability Note : The MIDA group enhances stability against hydrolysis and transmetalation, critical for iterative synthesis workflows .

Q. How does the MIDA ester influence the stability of the boronic acid derivative under common laboratory conditions?

- Stability Profile :

- Storage : Store at 0–6°C in inert, moisture-free environments to prevent gradual hydrolysis .

- Reaction Tolerance : Resists oxidation (e.g., ) and reduction (e.g., ) but is labile to strong acids/bases (e.g., 1 M HCl or NaOH for deprotection) .

Advanced Research Questions

Q. How can the MIDA ester act as a dual protecting and directing group for meta-selective C–H functionalization?

- Mechanistic Insight : The MIDA group’s nitrogen and oxygen atoms coordinate with Pd(II) catalysts, directing functionalization to the meta position of the aryl ring. This is demonstrated in palladium-catalyzed alkenylation, acetoxylation, and arylation at room temperature under aerobic conditions .

- Protocol :

- Catalyst : (2–5 mol%) with ligands like .

- Conditions : Mild temperatures (25–40°C), DMF as solvent, and 12–24 hr reaction time.

- Deprotection : Rapid cleavage with 1 M NaOH (30 min) regenerates the boronic acid for downstream coupling .

Q. How can researchers resolve contradictions in Suzuki-Miyaura coupling efficiency when using MIDA esters versus free boronic acids?

- Key Variables :

- Transmetalation Kinetics : MIDA esters require in situ hydrolysis to boronic acids, which slows transmetalation compared to pre-activated boronic acids. Optimize catalyst systems (e.g., ) and base (e.g., ) to accelerate hydrolysis .

- Substituent Effects : Electron-withdrawing groups (Br, Cl) on the aryl ring reduce coupling yields. Counteract by increasing catalyst loading (5–10 mol%) or using microwave-assisted heating (80–100°C) .

Q. What strategies enable the use of this compound in controlled polymerization via Suzuki-Miyaura catalyst-transfer mechanisms?

- Application : The MIDA ester’s stability allows precise chain-growth polymerization. For example, coupling 2-bromo-3-hexylthiophene MIDA esters with RuPhos catalysts produces regioregular polythiophenes .

- Optimization :

- Initiation : Use external Pd initiators (e.g., ) for controlled molecular weights.

- Solvent : Anisole at 80°C minimizes chain-transfer side reactions .

Data Contradictions and Mitigation

- Storage Conditions : While recommends 0–6°C, implies short-term stability at ambient conditions. Resolve by testing hydrolysis rates via under varying temperatures .

- Aerobic vs. Inert Reactions : reports successful C–H functionalization under air, contrasting traditional inert-atmosphere Suzuki couplings. Validate reproducibility using glovebox vs. open-flask comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.